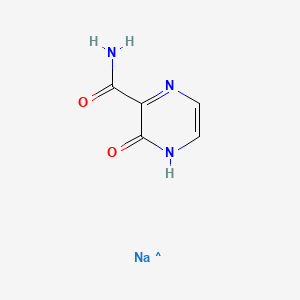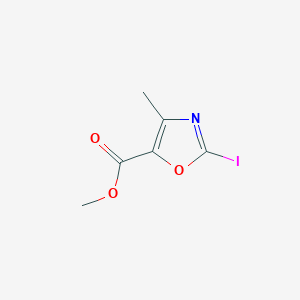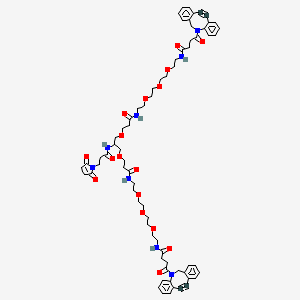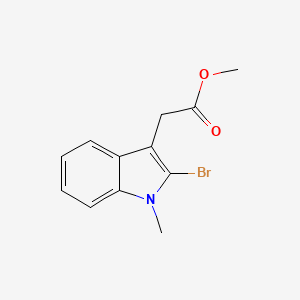
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the indole ring, which can influence its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves the bromination of a precursor indole compound followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through column chromatography and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid or other oxidized products.
Reduction: Formation of de-brominated indole derivatives or reduced ester compounds.
科学的研究の応用
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: Employed in the study of indole-based signaling pathways and their role in cellular processes.
Chemical Biology: Utilized in the design of molecular probes to investigate biological systems.
Material Science: Explored for its potential use in the development of organic electronic materials.
作用機序
The mechanism of action of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is largely dependent on its interaction with biological targets. The bromine atom can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The indole ring structure allows for interactions with various receptors and signaling molecules, influencing pathways involved in cell growth, apoptosis, and immune responses .
類似化合物との比較
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-Bromo-1-methyl-1H-indole: Similar structure but without the ester group, affecting its solubility and reactivity.
Indole-3-acetic acid methyl ester: A naturally occurring compound with different biological activities.
Uniqueness
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various research applications and the development of new therapeutic agents .
特性
CAS番号 |
1260740-14-4 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC名 |
methyl 2-(2-bromo-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-14-10-6-4-3-5-8(10)9(12(14)13)7-11(15)16-2/h3-6H,7H2,1-2H3 |
InChIキー |
JUGGRBGOKLZDPU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1Br)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
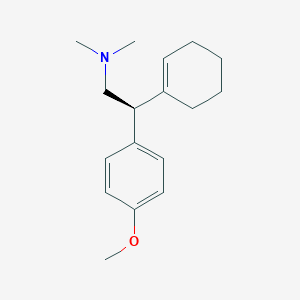
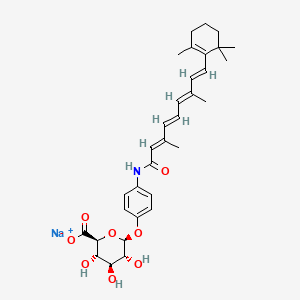

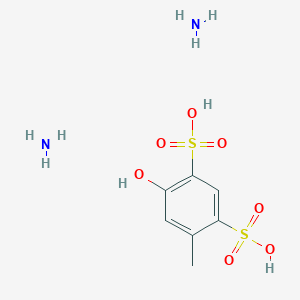
![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
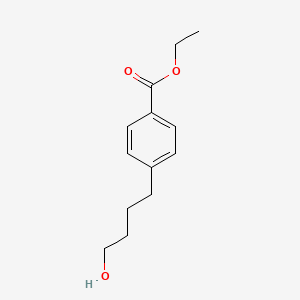


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
